1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Medicinal Chemistry ADME Lipophilicity

1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic building block featuring a tetrahydroindazole core with an N1-isopropyl group and a thiophen-2-yl substituent at the C3 position. Its molecular formula is C14H18N2S, with a molecular weight of 246.37 g/mol.

Molecular Formula C14H18N2S
Molecular Weight 246.37 g/mol
Cat. No. B13427153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Molecular FormulaC14H18N2S
Molecular Weight246.37 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(CCCC2)C(=N1)C3=CC=CS3
InChIInChI=1S/C14H18N2S/c1-10(2)16-12-7-4-3-6-11(12)14(15-16)13-8-5-9-17-13/h5,8-10H,3-4,6-7H2,1-2H3
InChIKeyHGGPTCNCWSZDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098132-16-0) as a Differentiated Research Tool


1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic building block featuring a tetrahydroindazole core with an N1-isopropyl group and a thiophen-2-yl substituent at the C3 position [1]. Its molecular formula is C14H18N2S, with a molecular weight of 246.37 g/mol [1]. The saturated hydrocarbon ring enhances molecular rigidity and lipophilicity compared to fully aromatic analogs, a feature linked to improved target selectivity within the cannabinoid receptor inverse agonist and kinase inhibitor classes [REFS-2, REFS-3]. The thiophen-2-yl attachment point is the key structural feature that distinguishes it from its thiophen-3-yl positional isomer, leading to quantifiable differences in electronic and steric properties that can be decisive in target-based screening cascades.

Why Generic Substitution is Risky: The Criticality of the Thiophene Attachment Point in 1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole


Substituting 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole with a general 'in-class' analog, such as a simple N-alkylindazole or a thiophen-3-yl isomer, introduces uncontrolled variables that can derail a research program. The thiophene ring's attachment point (2-yl vs. 3-yl) is not a minor structural variation; it fundamentally alters the molecule's electronic distribution, dipole moment, and steric profile, directly impacting its binding orientation and affinity within a target's hydrophobic pocket. This is supported by class-level evidence where peripheral selectivity for the CB1 receptor over the central CB1 receptor was highly sensitive to subtle structural modifications in the tetrahydroindazole series [1]. Furthermore, potent and selective kinase inhibition by this scaffold was optimized through iterative structural changes, highlighting that broad claims of class activity do not translate to interchangeable parts [2]. Using an unspecified or poorly defined analog can lead to irreproducible SAR data, wasted resources on an inactive scaffold, and procurement of a compound that lacks the specific properties verified for this regioisomer.

Quantitative Differentiation Guide: 1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole vs. Close Analogs


Molecular Property Differentiation: Lipophilicity (XLogP3) vs. Thiophen-3-yl Isomer

The target compound (thiophen-2-yl isomer) has a predicted partition coefficient (XLogP3) of 3.5 [1]. In contrast, its closest analog, 1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2097969-18-9), has a predicted XLogP3 of 3.7 . This quantifiable difference of 0.2 log units reflects the impact of the thiophene attachment point on the molecule's overall lipophilicity. The thiophen-3-yl isomer is more lipophilic, which can influence membrane permeability, metabolic clearance rates, and non-specific protein binding.

Medicinal Chemistry ADME Lipophilicity Drug Design

Electronic Property Differentiation: Topological Polar Surface Area (TPSA) vs. Thiophen-3-yl Isomer

The topologocal polar surface area (TPSA) is a key determinant of a molecule's ability to cross biological membranes. The target compound has a TPSA of 46.1 Ų [1]. Its thiophen-3-yl isomer, while having the same molecular formula, presents a TPSA of 42.3 Ų . The target compound's higher TPSA indicates a slightly reduced capacity for passive membrane permeation compared to its analog, which is often a desirable feature when optimizing for peripheral target restriction over CNS penetration, as demonstrated in the tetrahydroindazole class for CB1 receptor inverse agonists [2].

Medicinal Chemistry Blood-Brain Barrier Drug Design Permeability

Biological Target Class Potential: Antileishmanial Activity as a Discriminator for SAR Exploration

While direct quantitative comparison data for this specific compound is not publicly available, a closely related tetrahydroindazole series bearing aryl substituents at the 3-position was found to exhibit potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis . The study reported that the prototype tetrahydroindazole 1, featuring a 3-phenyl substituent, showed promising anti-parasitic activity by targeting the protozoan Hsp90 orthologue. The core scaffold's activity is sensitive to the nature of the 3-aryl group, as SAR studies were designed to probe the hydrophobic pocket. The thiophen-2-yl group in the target compound offers a distinct electronic and steric profile compared to the phenyl analog, providing a rational basis for using this compound to probe the heteroaryl tolerance of this biological target, where alternative 3-substituted analogs have been shown to be inactive.

Neglected Tropical Disease Leishmaniasis Hsp90 Phenotypic Screening

Class-Level Validation for Peripheral Selectivity: Tetrahydroindazole as a Privileged Scaffold for Limiting CNS Penetration

A series of tetrahydroindazole derivatives demonstrated potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonism [1]. Key to this discovery was achieving high peripheral over central (CNS) selectivity, assessed by a mouse tissue distribution study measuring brain-to-plasma concentration ratios. While the target compound was not part of this specific study, the general scaffold is validated as capable of yielding peripherally restricted ligands, a property that must be engineered through specific substitution patterns. Compounds from this series, such as 2p, showed beneficial effects on plasma glucose in a diet-induced obesity (DIO) mouse model without the CNS side effects typical of first-generation CB1 antagonists.

Cannabinoid Receptor Peripheral Selectivity Metabolic Disease Drug Design

Defined Application Scenarios for 1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole Backed by Evidence


Scaffold Decoration for Peripherally-Selective CB1 Inverse Agonist Programs

The target compound's core structure is a validated starting point for synthesizing peripherally selective CB1 inverse agonists, as demonstrated by the Matthews et al. study on tetrahydroindazole derivatives [1]. Its relatively high TPSA of 46.1 Ų [2] supports the design of ligands with reduced CNS penetration capability, a key requirement for treating metabolic disorders without adverse neuropsychiatric effects. Researchers can immediately functionalize the tetrahydroindazole scaffold at the available positions to explore SAR for plasma glucose control in obesity models.

Heteroaryl-Substitution SAR Probe for Antileishmanial Drug Discovery

This compound is a direct probe for understanding the heteroaryl tolerance within the hydrophobic pocket of the Leishmania Hsp90 orthologue. The antileishmanial activity of a 3-phenyl tetrahydroindazole has been established [1]. Procuring and testing this specific thiophen-2-yl analog will quantitatively determine whether a thiophene ring can replace the 3-phenyl group, leveraging the unique electronic properties (XLogP3=3.5 vs. a phenyl analog) to map essential pharmacophoric requirements.

Kinase Inhibitor Fragment-Based or Directed Library Synthesis

The tetrahydroindazole core is a proven hinge-binding motif in kinase inhibitors, particularly for ITK and CDK2 [1]. The specific thiophene substitution provides a vector for growing inhibitors into the solvent-exposed ribose pocket or back pocket regions. Its quantifiably different lipophilic and polar surface area properties relative to the 3-yl isomer [2] make it a superior choice for optimizing kinase selectivity and ADME properties in a focused library.

Metabolic Stability Optimization through Regioisomeric Comparison

Comparative metabolic stability studies between the thiophen-2-yl (target) and thiophen-3-yl (isomer) can provide definitive data on the effect of the sulfur atom's orientation on oxidative metabolism. Since the target compound's lower XLogP3 (3.5 vs 3.7) [1] and higher TPSA (46.1 vs 42.3 Ų) [1] predict a different clearance profile, it serves as an essential comparator in a matched pair analysis designed to decouple lipophilicity from metabolic hot spots on the thiophene ring.

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